1,4,7-Trithionane

説明

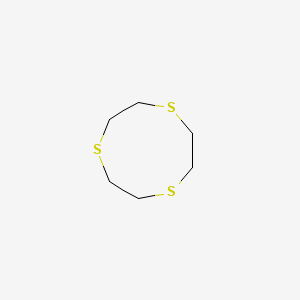

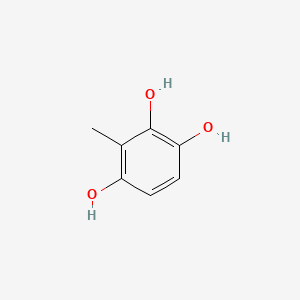

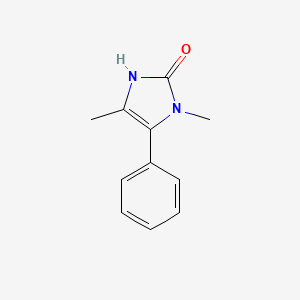

1,4,7-Trithionane (also known as 1,4,7-trithiacyclononane or [9]aneS3 ) is a crown thioether . Its molecular formula is C6H12S3 , and it has a molecular weight of 180.4 g/mol . In this compound, the carbon atoms at positions 1, 4, and 7 in a cyclononane ring are replaced by sulfur atoms. It serves as a tridentate thioether ligand and is commonly used to synthesize complexes with various transition metal ions. Additionally, it plays a role as a chelator .

科学的研究の応用

Tridentate Ligand in Coordination Chemistry

1,4,7-Trithiacyclononane is most often encountered as a tridentate ligand in coordination chemistry . It forms transition metal thioether complexes . This application is significant in the field of inorganic chemistry, where the study of metal-ligand interactions is crucial.

Complex Formation with Transition Metal Ions

This compound can be used to prepare complexes with a wide variety of transition metal ions . These complexes often possess exceptional electronic and redox properties . This makes 1,4,7-Trithiacyclononane valuable in the study of redox reactions and electronic structures.

Study of Conformational Preferences

The conformational preferences of 1,4,7-Trithiacyclononane have been studied using molecular mechanics and density functional theory . Understanding the conformational preferences of this compound can provide insights into its reactivity and interaction with other molecules.

Engineering of Macrocycles

Information on the conformation that the crown ether adopts in the absence of the ligand is important in the engineering of macrocycles with predetermined selectivity for binding with specific substrates . This has implications in the design of new materials and catalysts.

Model Systems for Studying Molecular Recognition

Crown ethers like 1,4,7-Trithiacyclononane serve as model systems for studying molecular recognition in biological systems . This can help in understanding how biological molecules recognize and interact with each other.

Industrial Applications

Crown ethers have found widespread chemical, biological, and industrial applications . For example, they can be used in ion-transfer catalysis, environmental protection, photoswitchable devices, and various medicinal uses .

作用機序

Target of Action

1,4,7-Trithiacyclononane primarily targets transition metal ions , including those considered hard, such as copper (II) and iron (II) . It acts as a tridentate thioether ligand in coordination chemistry .

Mode of Action

The compound forms transition metal thioether complexes by interacting with its targets . Most of its complexes have the formula [M (9-ane-S3) 2] 2+ and are octahedral . This interaction leads to changes in the electronic and redox properties of the transition metal ions .

Biochemical Pathways

For instance, the palladium (II) thioether complex, formed when 1,4,7-Trithiacyclononane reacts with palladium metal ion, is used as a catalyst in the C-H activation reactions .

Pharmacokinetics

Its solubility properties suggest that it is insoluble in water but soluble in chlorocarbons and acetone . These properties could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 1,4,7-Trithiacyclononane’s action largely depend on the specific transition metal ion it interacts with. For example, the manganese complex of 1,4,7-Trithiacyclononane is employed as a catalyst for the oxidation of olefins, alkanes, and alcohols .

Action Environment

The action, efficacy, and stability of 1,4,7-Trithiacyclononane can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and availability to interact with its targets . More research is needed to fully understand the impact of environmental factors on the action of 1,4,7-Trithiacyclononane.

特性

IUPAC Name |

1,4,7-trithionane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S3/c1-2-8-5-6-9-4-3-7-1/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNPKQVPJAHPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215934 | |

| Record name | 1,4,7-Trithionane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7-Trithionane | |

CAS RN |

6573-11-1 | |

| Record name | 1,4,7-Trithiacyclononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6573-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Trithiacyclononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006573111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-Trithionane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-Trithiacyclononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7-TRITHIACYCLONONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD7TP2TQQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,4,7-trithiacyclononane?

A1: The molecular formula of 1,4,7-trithiacyclononane is C6H12S3, and its molecular weight is 180.33 g/mol.

Q2: How does 1,4,7-trithiacyclononane typically coordinate to metal ions?

A2: 1,4,7-Trithiacyclononane typically acts as a tridentate ligand, coordinating to metal ions through its three sulfur atoms. It can adopt both facial and bidentate coordination modes depending on the metal ion, its oxidation state, and other ligands present. [, ]

Q3: What is unusual about the coordination chemistry of 1,4,7-trithiacyclononane compared to other thioether ligands?

A3: 1,4,7-Trithiacyclononane exhibits unusual coordination chemistry due to its ability to stabilize metal ions in uncommon oxidation states, such as nickel(III) and palladium(III). It also displays a strong preference for facial coordination, even in complexes where steric factors might disfavor this geometry. [, ]

Q4: What is the significance of the exodentate conformation observed in some platinum(II) complexes of 1,4,7-trithiacyclononane?

A4: The exodentate conformation, where the uncoordinated sulfur atom points away from the metal center, is less common than the endodentate conformation. This conformational preference influences the reactivity and stability of the complex and can be used to tune the properties of organometallic compounds. []

Q5: Can 1,4,7-trithiacyclononane form complexes with d0 metal ions?

A5: Yes, the complex [ReO3(9S3)]+, featuring a d0 Re(VII) center coordinated to 1,4,7-trithiacyclononane, has been synthesized and characterized, demonstrating the versatility of this ligand in coordinating to a wide range of metal centers. []

Q6: What are some spectroscopic techniques used to characterize 1,4,7-trithiacyclononane and its metal complexes?

A6: Common techniques include:

- NMR Spectroscopy (1H and 13C): Provides information about the structure, conformation, and dynamics of the ligand and its complexes in solution. [, ]

- IR and Raman Spectroscopy: Used to identify metal-ligand vibrational modes, particularly M-S stretching vibrations, which provide information about the strength and nature of the metal-sulfur bond. []

- UV-Vis Spectroscopy: Useful for studying electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) transitions, which are sensitive to the oxidation state and coordination environment of the metal ion. [, ]

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Provides information about the electronic structure and geometry of paramagnetic metal complexes. [, ]

- X-ray Absorption Fine Structure (EXAFS) Spectroscopy: Used to determine the local structure around the metal ion in both solid and solution states. []

Q7: What information can be obtained from variable-temperature NMR studies of 1,4,7-trithiacyclononane complexes?

A7: Variable-temperature NMR studies provide insights into the dynamic processes occurring in solution, such as the exchange between free and coordinated sulfur atoms in complexes like [PtR2(9S3)] (R = alkyl, silyl). []

Q8: What is the significance of the sulfur 3p ionization peaks observed in the photoelectron spectrum of 1,4,7-trithiacyclononane?

A8: These peaks provide evidence for the presence of at least two different conformations of 1,4,7-trithiacyclononane in the gas phase, which have been assigned to C1 and C2 symmetry conformations based on theoretical calculations. []

Q9: How can the electronic properties of ancillary ligands influence the reactivity of platinum(II) 1,4,7-trithiacyclononane complexes?

A9: The electronic properties of ancillary ligands can influence the strength of the apical Pt···S interaction in five-coordinate platinum(II) complexes. Electron-withdrawing ligands weaken this interaction, while electron-donating ligands strengthen it. This correlation can be used to tune the reactivity of these complexes. []

Q10: What are some examples of reactions involving the opening of the 1,4,7-trithiacyclononane ring?

A10: Ring-opening reactions can occur under certain conditions, for example, in the base-induced reaction of [RhCl(MeCN)2([9]aneS3)]2+ with Na[S2CNEt2], yielding a dinuclear complex with a bridging dithiocarbamate ligand. []

Q11: Can 1,4,7-trithiacyclononane act as a bridging ligand in dinuclear complexes?

A11: Yes, 1,4,7-trithiacyclononane can bridge two metal centers through its sulfur atoms, as seen in complexes like [{Mo(η3-methallyl)(CO)2}2(μ-Cl)3]-. []

Q12: What is the significance of the electrochemical behavior of [Ni([9]aneS3)2]2+?

A12: The complex [Ni([9]aneS3)2]2+ exhibits both a reversible oxidation to the nickel(III) complex and a quasi-reversible reduction to the nickel(I) complex. This behavior highlights the ability of 1,4,7-trithiacyclononane to stabilize nickel in multiple oxidation states. []

Q13: How does the redox potential of [Zn([9]aneS3)2]2+ compare to that of its nickel analogue?

A13: The oxidation potential of [Zn([9]aneS3)2]2+ is significantly more anodic than that of [Ni([9]aneS3)2]2+, indicating that it is more difficult to oxidize the zinc(II) complex. This difference reflects the relative stability of the nickel(III) and zinc(III) oxidation states in the context of thioether coordination. []

Q14: How has density functional theory (DFT) been used to study 1,4,7-trithiacyclononane and its complexes?

A14: DFT calculations have been employed to:

- Investigate the conformational preferences of 1,4,7-trithiacyclononane in the gas phase. []

- Study the electronic structure and bonding in metal complexes. [, , ]

- Calculate reaction energies and activation barriers for reactions involving C-S bond cleavage. []

- Model the interactions between 1,4,7-trithiacyclononane complexes and other molecules. []

Q15: What insights have DFT calculations provided into the reductive C-S bond cleavage in [M(9S3)2]n+ complexes?

A15: DFT studies on [M(9S3)2]n+ complexes (M = Re, Tc, Ru) have shown that reduction of the metal center significantly lowers the activation energy for C-S bond cleavage, explaining the experimentally observed instability of the reduced rhenium and technetium complexes. []

Q16: Is there information available on the material compatibility of 1,4,7-trithiacyclononane or its complexes?

A16: The provided research focuses primarily on synthesis, coordination chemistry, and reactivity of 1,4,7-trithiacyclononane complexes. It does not delve into material compatibility in detail. Further investigation is needed to assess compatibility with specific materials.

Q17: What can be said about the stability of 1,4,7-trithiacyclononane complexes under various conditions?

A17: The stability of 1,4,7-trithiacyclononane complexes varies depending on the metal ion, its oxidation state, and the nature of other ligands present. Some complexes are stable in aqueous solutions, while others are prone to hydrolysis or decomposition. []

Q18: How do substituents on the 1,4,7-trithiacyclononane ring affect its coordination chemistry?

A18: Studies on C-functionalized derivatives of 1,4,7-trithiacyclononane have shown that substitution on the carbon backbone generally does not significantly alter the coordination chemistry of the ligand. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)

![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)